molecular formula C12H14ClNO B1601406 (2-Chlorophenyl)(piperidin-4-yl)methanone CAS No. 792857-93-3

(2-Chlorophenyl)(piperidin-4-yl)methanone

Cat. No. B1601406
CAS RN: 792857-93-3
M. Wt: 223.7 g/mol
InChI Key: BTRYGLDUFBMBSD-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(piperidin-4-yl)methanone” is a chemical compound that contains a piperidine ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve preparing a related compound, such as “(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone”, and then evaluating these derivatives towards a panel of protein kinases .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, depending on the specific reactions being considered. For example, one study synthesized derivatives of a related compound and evaluated them towards a panel of protein kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound “(4-chlorophenyl) (2-pyridinyl)methanone” has a molecular weight of 223.7 and is stored at 0-8 degrees Celsius .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, the compound “(4-chlorophenyl) (piperidin-4-yl)methanone” has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential uses in drug development. For example, one study suggested that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in a series of compounds .

properties

IUPAC Name

(2-chlorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRYGLDUFBMBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541754
Record name (2-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(piperidin-4-yl)methanone

CAS RN

792857-93-3
Record name (2-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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